molecular formula C21H20F6N4O3S B605407 AMG-3969

AMG-3969

カタログ番号: B605407
分子量: 522.5 g/mol
InChIキー: SIFKNECWLVONIH-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG-3969は、グルコキナーゼとグルコキナーゼ調節タンパク質の相互作用を強力に阻害する物質です。 この化合物は、グルコース代謝の調節に大きな可能性を示しており、糖尿病などの代謝性疾患の治療のための有望な候補となっています .

準備方法

合成経路と反応条件

AMG-3969の合成は、塩基促進異性化による2-アルキニルピペラジンコアの不斉合成を含みます。 アミノピリジンスルホンアミド成分は、安全性プロファイルを向上させた改訂されたアプローチによって合成されます 。詳細な合成経路には、次のステップが含まれます。

工業生産方法

This compoundの工業生産は、上記で説明したのと同じ合成経路に従いますが、商業的な需要を満たすためにスケールアップされます。 このプロセスには、最終製品の純度と効力を保証するための厳しい品質管理対策が含まれます .

科学的研究の応用

Scientific Research Applications

  • Diabetes Treatment :
    • Case Study : In rodent models of diabetes, AMG-3969 effectively reduced blood glucose levels. The compound demonstrated a unique ability to lower glucose levels in diabetic rats while having no significant effect on euglycemic (normal) rats, suggesting its potential as a targeted therapy for type 2 diabetes .
    • Mechanistic Insights : In vitro assays confirmed that this compound disrupts the GK-GKRP complex, restoring GK activity and enhancing glucose metabolism . The binding kinetics of this compound to GKRP were characterized using fluorescence spectroscopy, revealing a specific interaction with a rare conformation of GKRP .
  • Pharmacological Studies :
    • Synthesis and Characterization : The synthesis of this compound involves an enantioselective process yielding high purity and efficacy. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization, confirming its molecular structure and composition.
    • In Vitro and In Vivo Studies : Various studies have highlighted the effectiveness of this compound in both in vitro assays with purified recombinant human GK and rat GKRP and in vivo models. These studies provide insights into its pharmacodynamics and therapeutic potential .
  • Potential for Broader Applications :
    • Metabolic Disorders : Beyond diabetes, this compound may have implications in other metabolic disorders where glucokinase activity is critical. Its ability to modulate glucose levels positions it as a candidate for further investigation in related conditions .

Data Table: Summary of Research Findings on this compound

Study ReferenceModel UsedKey FindingsImplications for Application
Rodent DiabetesReduced blood glucose without hypoglycemiaPotential treatment for type 2 diabetes
In Vitro AssaysDisrupted GK-GKRP complex, restored GK activityInsights into glucokinase modulation
Diabetic RatsEnhanced cellular glucose uptakeTargeted therapy for metabolic disorders
Kinetic StudiesCharacterized binding kineticsUnderstanding mechanism of action

作用機序

AMG-3969は、グルコキナーゼとグルコキナーゼ調節タンパク質の相互作用を阻害することで作用します。この阻害は、グルコキナーゼの活性化につながり、グルコース代謝が促進されます。 関与する分子標的には、グルコキナーゼとグルコキナーゼ調節タンパク質が含まれており、主に影響を受ける経路は解糖経路です .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、糖尿病モデルでは選択的に血糖値を下げますが、正常血糖値の動物では影響を与えないという点でユニークです。 この選択的な作用により、低血糖のリスクが軽減され、グルコキナーゼの直接活性化剤と比較してより安全な選択肢となっています .

類似化合物との比較

生物活性

AMG-3969 is a potent and selective disruptor of the glucokinase (GCK) and glucokinase regulatory protein (GKRP) interaction. Its biological activity has been extensively studied, particularly in the context of glucose metabolism and diabetes management. This article synthesizes findings from various sources regarding the compound's mechanism of action, pharmacokinetics, and efficacy in preclinical models.

This compound functions primarily by disrupting the GCK-GKRP complex, which plays a crucial role in regulating glucose metabolism. The binding of this compound to GKRP leads to a conformational change that inhibits GKRP's ability to sequester GCK, thereby enhancing GCK's activity in glucose utilization.

Key Findings:

  • Binding Mechanism: this compound utilizes a conformational selection binding mechanism. Studies have shown that it associates with a rare conformation of GKRP (GKRP) that constitutes only 3% of the total protein population, indicating a high specificity for this state .
  • Fluorescence Changes: The association of this compound with GKRP results in significant changes in intrinsic protein fluorescence, which can be used to monitor ligand binding .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, with studies demonstrating an approximate bioavailability of 75% in rat models. This characteristic supports its potential as a therapeutic agent for managing blood glucose levels.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability75%
IC50 (inhibition constant)4 nM
Efficacy in db/db miceDose-dependent

Efficacy in Preclinical Models

This compound has been tested in various animal models of diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice. The compound demonstrates a significant reduction in blood glucose levels, particularly in diabetic models.

Case Studies:

  • Diet-Induced Obesity (DIO) Mice: In these models, this compound effectively lowered blood glucose levels without adversely affecting triglycerides or insulin levels over a 24-hour period .
  • db/db Mice: this compound showed a consistent dose-dependent reduction in blood glucose levels, highlighting its potential for therapeutic use in Type 2 diabetes management .

Comparative Studies

Comparative studies have shown that this compound is more effective than its predecessor, AMG-1694, particularly concerning its translocatory effects on GCK. While both compounds disrupt the GK-GKRP interaction, this compound offers enhanced efficacy and specificity.

Table 2: Comparative Efficacy of AMG Compounds

CompoundIC50 (nM)Efficacy in db/db MiceNotes
AMG-1694Not providedModerateInitial lead compound
This compound4HighOptimized for greater efficacy

特性

IUPAC Name

2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFKNECWLVONIH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG-3969
Reactant of Route 2
AMG-3969
Reactant of Route 3
AMG-3969
Reactant of Route 4
AMG-3969
Reactant of Route 5
AMG-3969
Reactant of Route 6
Reactant of Route 6
AMG-3969
Customer
Q & A

Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?

A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]

Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?

A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []

Q3: How effective was this compound in preclinical animal models of diabetes?

A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []

Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?

A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.

Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?

A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。